molecular formula C18H19NO5S B5061020 4-ethyl 2-methyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate

4-ethyl 2-methyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate

Cat. No. B5061020
M. Wt: 361.4 g/mol
InChI Key: DDDPRPQOLQRFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl 2-methyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-ethyl 2-methyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate is not fully understood. However, it is believed to interact with the electron transport chain in cells, leading to alterations in cellular metabolism and energy production.
Biochemical and Physiological Effects
Studies have shown that 4-ethyl 2-methyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate can have a range of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes involved in cellular metabolism and energy production. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethyl 2-methyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate in lab experiments is its excellent electron-transporting properties. This makes it a promising material for use in organic electronics and other electronic devices. However, one of the limitations of this compound is its limited solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 4-ethyl 2-methyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate. One area of interest is the development of new synthetic methods that could improve the yield and purity of the compound. Another area of interest is the further exploration of its potential applications in organic electronics and other electronic devices. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases and conditions.

Synthesis Methods

The synthesis of 4-ethyl 2-methyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate involves a multi-step process that includes the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 4-ethyl-2-methyl-3-thiophenecarboxylic acid to form the final product.

Scientific Research Applications

4-ethyl 2-methyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate has been studied for its potential applications in the field of organic electronics. It has been shown to have excellent electron-transporting properties, making it a promising material for use in organic field-effect transistors and other electronic devices.

properties

IUPAC Name

4-O-ethyl 2-O-methyl 3-methyl-5-[(2-methylbenzoyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-5-24-17(21)13-11(3)14(18(22)23-4)25-16(13)19-15(20)12-9-7-6-8-10(12)2/h6-9H,5H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDPRPQOLQRFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl 2-methyl 3-methyl-5-{[(2-methylphenyl)carbonyl]amino}thiophene-2,4-dicarboxylate

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